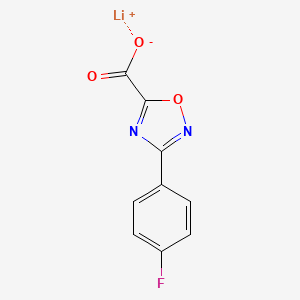

Lithium(1+) 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

Description

Lithium(1+) 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is a lithium salt of a fluorophenyl-substituted oxadiazole carboxylate. The 1,2,4-oxadiazole core is a nitrogen-oxygen heterocycle known for its stability, electronic properties, and applications in medicinal and materials chemistry .

Properties

Molecular Formula |

C9H4FLiN2O3 |

|---|---|

Molecular Weight |

214.1 g/mol |

IUPAC Name |

lithium;3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate |

InChI |

InChI=1S/C9H5FN2O3.Li/c10-6-3-1-5(2-4-6)7-11-8(9(13)14)15-12-7;/h1-4H,(H,13,14);/q;+1/p-1 |

InChI Key |

RYWPTRRGGZEPTE-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1=CC(=CC=C1C2=NOC(=N2)C(=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Oxadiazole Core

The core structure, 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate, is typically synthesized via a cyclization reaction involving hydrazides and carbonyl derivatives. The most effective route involves:

- Starting Material: 4-fluorobenzohydrazide

- Reagents: Ethyl chloroformate (or other suitable carbamoylating agents)

- Reaction Conditions: Mild to moderate heating, often in the presence of a base such as triethylamine or pyridine to facilitate the formation of an intermediate carbamate

The process involves the formation of an acyl hydrazide intermediate, which then undergoes cyclization to form the oxadiazole ring.

4-Fluorobenzohydrazide + Ethyl Chloroformate → Intermediate → Cyclization → 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

Formation of the Lithium Salt

Once the oxadiazole core with a carboxylate group is synthesized, it is converted into its lithium salt:

- Reagents: Lithium hydroxide (LiOH) or lithium carbonate (Li2CO3)

- Reaction Conditions: Aqueous or alcoholic solution, typically under reflux or stirring at room temperature

- Procedure: The carboxylic acid derivative is treated with an excess of lithium hydroxide, leading to deprotonation and formation of the lithium salt

3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid + LiOH → Lithium(1+) 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate + H2O

Optimized Reaction Conditions and Data

| Step | Reagents | Solvent | Temperature | Time | Yield | Remarks |

|---|---|---|---|---|---|---|

| Oxadiazole ring formation | Hydrazide + Ethyl chloroformate | Dichloromethane (DCM) or acetonitrile | 50-80°C | 3-4 hours | ~78-85% | Optimized to prevent side reactions |

| Lithium salt formation | LiOH or Li2CO3 | Ethanol/water mixture | Reflux or room temperature | 1-2 hours | Quantitative | Ensures high purity |

Industrial Scale-Up Considerations

For large-scale production, continuous flow reactors are employed to enhance yield, control reaction parameters, and improve safety. Key considerations include:

- Reaction Monitoring: In-line NMR or IR spectroscopy

- Purification: Crystallization or filtration techniques to isolate high-purity lithium salt

- Reactor Conditions: Precise temperature control, inert atmosphere to prevent oxidation

Reaction Types and Reagents Summary

| Reaction Type | Reagents | Conditions | Purpose |

|---|---|---|---|

| Cyclization | Hydrazide + Ethyl chloroformate | Mild heating | Ring formation |

| Salt formation | Lithium hydroxide/carbonate | Reflux/room temp | Lithium salt synthesis |

Scientific Research Applications

Lithium(1+) 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and as a potential probe in biochemical assays.

Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Lithium(1+) 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The fluorophenyl group adds hydrophobic character, which can affect the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Table 1: Structural Parameters of Fluorophenyl-Containing Heterocycles

| Compound Type | Dihedral Angle (°) | Key Substituents | Reference |

|---|---|---|---|

| Pyrazole (compound 1 ) | 4.64 | 4-fluorophenyl, phenyl | |

| Thiazole-Triazole Hybrid | ~90° (perpendicular) | 4-fluorophenyl (rotated) |

The oxadiazole compound likely adopts a planar conformation similar to pyrazoles, optimizing intermolecular interactions. In contrast, thiazole-triazole hybrids exhibit one fluorophenyl group rotated perpendicularly, disrupting planarity .

Comparison with Chalcone-Based Compounds

Chalcones like (E)-3-(4-fluorophenyl)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)prop-2-en-1-one (compound 2n ) highlight the role of fluorophenyl groups in bioactivity:

- Bioactivity Trends : Chalcones with para-fluorophenyl substitutions (e.g., 2j , IC50 = 4.7 μM) exhibit higher potency compared to methoxy-substituted analogs (e.g., 2p , IC50 = 70.8 μM) due to electronegativity-driven interactions .

- SAR Insights : Substitutions with electron-withdrawing groups (e.g., F, Br) enhance inhibitory activity, suggesting that the 4-fluorophenyl group in the oxadiazole compound may similarly improve binding affinity in biological targets .

Electronic and Conformational Analysis with Thiazole-Triazole Systems

Isostructural thiazole-triazole compounds (e.g., compound 5 ) demonstrate how fluorophenyl orientation affects molecular conformation:

- Planarity vs.

- Crystallographic Packing : The lithium ion in the target oxadiazole compound may influence packing efficiency, akin to how independent molecules in thiazole-triazole hybrids adopt similar conformations in the asymmetric unit .

Biological Activity

Lithium(1+) 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS No. 2680533-99-5) is a lithium salt of an oxadiazole derivative that has garnered attention for its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C9H6FLiN2O3

- Molecular Weight : 214.08 g/mol

- Purity : ≥95%

Lithium salts have been studied for their role in modulating various biological pathways. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer activity. The proposed mechanisms include:

- Inhibition of Cancer Cell Proliferation : Oxadiazole derivatives have shown significant antiproliferative effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

- Targeting Specific Pathways : Recent studies suggest that compounds like this compound may inhibit the MDM2 protein, which negatively regulates the p53 tumor suppressor pathway, leading to enhanced apoptosis in cancer cells .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

-

Cell Line Studies :

- A study evaluated the compound's activity against various cancer cell lines including HL-60 (leukemia) and UACC-62 (melanoma), reporting GI50 values indicating significant growth inhibition at sub-micromolar concentrations .

- Another study demonstrated that derivatives with similar structures exhibited high potency against multiple cancer types, suggesting a broad-spectrum anticancer activity .

- Case Studies :

Table 1: Summary of Anticancer Activity

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | 3.52 | Apoptosis induction |

| UACC-62 (Melanoma) | 0.03 | MDM2 inhibition |

| T-47D (Breast) | 6.82 | Cell cycle arrest |

Additional Findings

Q & A

Q. Table 1: Comparison of Synthetic Conditions

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Reflux Duration | 6–8 hours | Higher yield with longer time |

| Solvent | Ethanol/THF | Ethanol favors crystallinity |

| Catalyst Concentration | 0.1–0.2 M KOH | Excess catalyst reduces side products |

Basic Question: Which spectroscopic and computational methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and oxadiazole ring (δ ~8.5–9.0 ppm) .

- FT-IR: Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-F stretch) validate functional groups .

- Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion [M-Li]⁻ and fragments related to oxadiazole cleavage .

- Computational Tools: Density Functional Theory (DFT) predicts electronic properties and stability of the lithium coordination .

Advanced Question: How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate interactions with biological targets (e.g., antimicrobial enzymes or cancer-related receptors). Focus on the fluorophenyl group’s role in hydrophobic binding .

- QSAR Studies: Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogous compounds .

- ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties, such as blood-brain barrier permeability, critical for CNS-targeted drug design .

Advanced Question: How should researchers address contradictions in reported biological activity data?

Methodological Answer:

- Control Experiments: Replicate assays under standardized conditions (e.g., cell line viability tests with consistent ATP quantification methods) .

- Purity Validation: Use HPLC (>95% purity) to rule out impurities as confounding factors .

- Structural Confirmation: Single-crystal X-ray diffraction resolves ambiguities in stereochemistry or salt form .

- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify variables like solvent choice or incubation time .

Advanced Question: What crystallographic techniques confirm the lithium coordination environment?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Resolves Li⁺ coordination geometry (e.g., tetrahedral vs. octahedral) and bond lengths with carboxylate oxygen .

- Powder XRD: Verifies bulk crystallinity and phase purity, especially after salt formation .

- Synchrotron Radiation: Enhances resolution for low-electron-density lithium atoms .

Q. Table 2: Key Crystallographic Parameters

| Parameter | Observed Range | Significance |

|---|---|---|

| Li–O Bond Length | 1.8–2.1 Å | Indicates ionic vs. covalent character |

| Coordination Number | 4–6 | Reflects solvent participation |

Basic Question: How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measures decomposition temperatures (>200°C suggests thermal stability) .

- Hygroscopicity Tests: Store samples at 25°C/60% RH and monitor mass changes to evaluate moisture sensitivity .

- Light Exposure Studies: UV-Vis spectroscopy tracks degradation under UV light (λ = 254 nm) .

Advanced Question: What strategies optimize structure-activity relationship (SAR) studies for fluorophenyl derivatives?

Methodological Answer:

- Substitution Patterns: Synthesize analogs with meta/para-fluorine or trifluoromethyl groups to assess electronic effects .

- Bioisosteric Replacement: Replace oxadiazole with thiadiazole or triazole to evaluate ring-specific interactions .

- In Silico Mutagenesis: Simulate point mutations in target proteins to identify critical binding residues .

Advanced Question: How does the lithium counterion influence solubility and reactivity?

Methodological Answer:

- Solubility Screening: Compare solubility in polar aprotic solvents (DMF, DMSO) vs. water. Lithium salts generally exhibit higher aqueous solubility than free acids .

- Reactivity Studies: Monitor carboxylate group reactivity in nucleophilic acyl substitution reactions; lithium’s weak Lewis acidity minimizes side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.